

The Nomenclature of Substituted Triazines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triazane*

Cat. No.: *B1202773*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nomenclature of substituted triazines, a critical class of heterocyclic compounds with wide-ranging applications in pharmaceuticals, herbicides, and materials science. A systematic understanding of their naming conventions is paramount for unambiguous communication and effective research and development. This document adheres to the principles of IUPAC nomenclature and provides practical examples, quantitative data, experimental protocols, and visual representations of relevant biological pathways.

Core Principles of Triazine Nomenclature

Triazines are six-membered heterocyclic aromatic rings containing three nitrogen atoms. The nomenclature of substituted triazines is based on the International Union of Pure and Applied Chemistry (IUPAC) rules for heterocyclic compounds. The foundation of naming any triazine derivative lies in identifying the parent triazine isomer and then systematically naming the substituents and their positions on the ring.

The Three Isomers of Triazine

There are three structural isomers of triazine, distinguished by the relative positions of the nitrogen atoms in the ring. The numbering of the ring atoms is crucial for correctly assigning substituent positions.[\[1\]](#)[\[2\]](#)

- 1,2,3-Triazine (v-Triazine): Nitrogen atoms are in adjacent positions.
- 1,2,4-Triazine (as-Triazine): Two nitrogen atoms are adjacent, and the third is separated.
- 1,3,5-Triazine (s-Triazine): Nitrogen atoms are separated by carbon atoms, resulting in a symmetrical structure.[\[1\]](#)[\[2\]](#)

The 1,3,5-triazine isomer is the most common and will be the primary focus of this guide.

Numbering the Triazine Ring

The numbering of the triazine ring follows the standard IUPAC rules for heterocyclic systems. The heteroatoms are given the lowest possible locants. For 1,3,5-triazine, the numbering starts at a nitrogen atom and proceeds around the ring.

Naming Substituents

Substituents on the triazine ring are named using standard IUPAC prefixes (e.g., -chloro, -amino, -methyl). Their positions are indicated by the number of the carbon or nitrogen atom to which they are attached.

Example:

- 2,4,6-trichloro-1,3,5-triazine: Commonly known as cyanuric chloride, this compound has chlorine atoms at positions 2, 4, and 6 of the 1,3,5-triazine ring.[\[2\]](#)
- 2,4,6-triamino-1,3,5-triazine: Known as melamine, this derivative has amino groups at the 2, 4, and 6 positions.[\[2\]](#)

Priority of Functional Groups

When multiple different functional groups are present, the principal functional group is chosen based on a priority system. The principal group is cited as a suffix, while the other groups are cited as prefixes. A simplified order of priority for common functional groups is as follows:

- Carboxylic acids (-COOH)
- Esters (-COOR)

- Amides (-CONH₂)
- Nitriles (-CN)
- Aldehydes (-CHO)
- Ketones (-C=O)
- Alcohols (-OH)
- Amines (-NH₂)
- Ethers (-OR)
- Halides (-F, -Cl, -Br, -I)

Quantitative Data on Substituted Triazines

The biological activity and physicochemical properties of substituted triazines are highly dependent on the nature and position of their substituents. The following tables summarize key quantitative data for representative triazine derivatives.

Table 1: Physicochemical Properties of Selected Triazine Herbicides.[3]

Herbicide	Chemical Formula	Molecular Weight (g/mol)	Water Solubility (mg/L at 20-25°C)	Log P (octanol-water partition coefficient)	Vapor Pressure (mPa at 20°C)
Atrazine	C ₈ H ₁₄ CIN ₅	215.68	33	2.6	0.039
Simazine	C ₇ H ₁₂ CIN ₅	201.66	5	2.18	0.008
Prometryn	C ₁₀ H ₁₉ N ₅ S	241.36	33	3.34	0.13
Metribuzin	C ₈ H ₁₄ N ₄ OS	214.29	1200	1.6	0.058
Propazine	C ₉ H ₁₆ CIN ₅	229.71	8.6	2.9	0.0039

Table 2: In Vitro Anticancer Activity (IC50) of Selected 1,3,5-Triazine Derivatives.[4][5][6][7]

Compound	Target/Cell Line	IC50 (μM)
Compound 3 (a morpholine derivative)	HeLa	2.21
Compound 3 (a morpholine derivative)	HepG2	12.21
Compound 3 (a morpholine derivative)	MCF-7	16.32
Compound 13	EGFR-TK	8.45 ± 0.65
Compound 14	EGFR-TK	2.54 ± 0.22
Compound 18	HCT116	0.500 ± 0.080
Compound 34	MCF-7	0.82
Compound 39	mTOR	0.180
Compound 4j	MCF-7	2.93 ± 1.11
Compound 58	DLD-1	13.71
Compound 58	HT-29	17.78

Table 3: pKa Values of Selected Triazine Derivatives.[8][9][10][11]

Compound	Solvent	pKa
1,2-dihydro-1,3,5-triazine derivative 3	Acetonitrile	23.3
Triazolo[5,1-c][1][3][4]triazine derivatives	DMF	2 - 8
2,4-diamino-6-methylamino-1,3,5-triazine	Water	5.35

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of 1,3,5-Triazine Derivatives

Microwave-assisted organic synthesis offers a rapid and efficient method for the preparation of substituted triazines.^[5]

Reactants:

- Cyanuric chloride (1 equivalent)
- Nucleophile 1 (e.g., an amine or alcohol) (1 equivalent)
- Nucleophile 2 (e.g., a different amine or alcohol) (1 equivalent)
- Base (e.g., DIPEA or Na₂CO₃) (2-3 equivalents)
- Solvent (e.g., DMF or water)

Procedure:

- To a microwave reactor vial, add cyanuric chloride and the chosen solvent.
- Add the first nucleophile and a base.
- Irradiate the mixture in the microwave reactor at a specified temperature and time (e.g., 0-25°C for the first substitution).
- After cooling, add the second nucleophile and additional base.
- Irradiate the mixture again at a higher temperature (e.g., 25-80°C for the second substitution).
- For a third substitution, a third nucleophile can be added and the mixture irradiated at an even higher temperature (e.g., >80°C).
- Monitor the reaction progress using thin-layer chromatography (TLC).

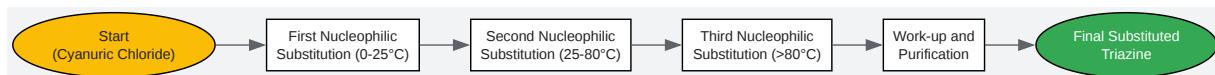
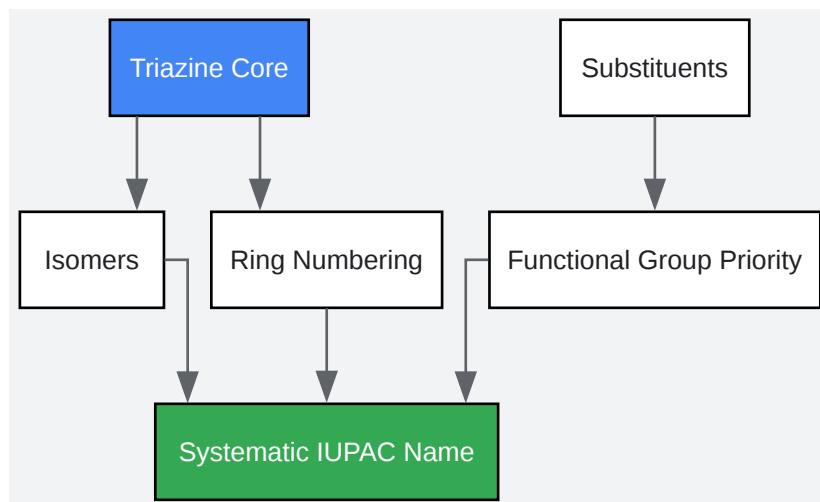
- Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography or recrystallization to yield the desired substituted triazine.

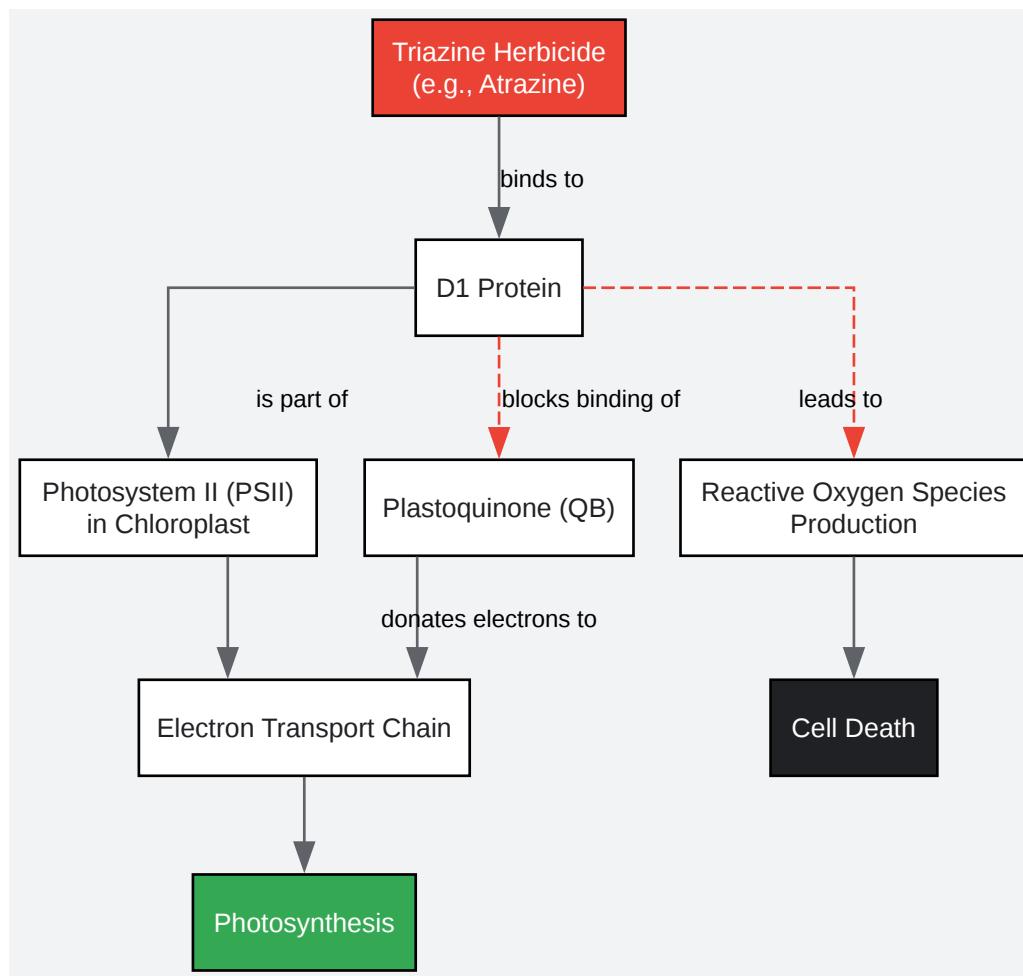
Protocol for Analysis of Triazine Herbicides in Food Matrices using QuEChERS and LC-MS/MS

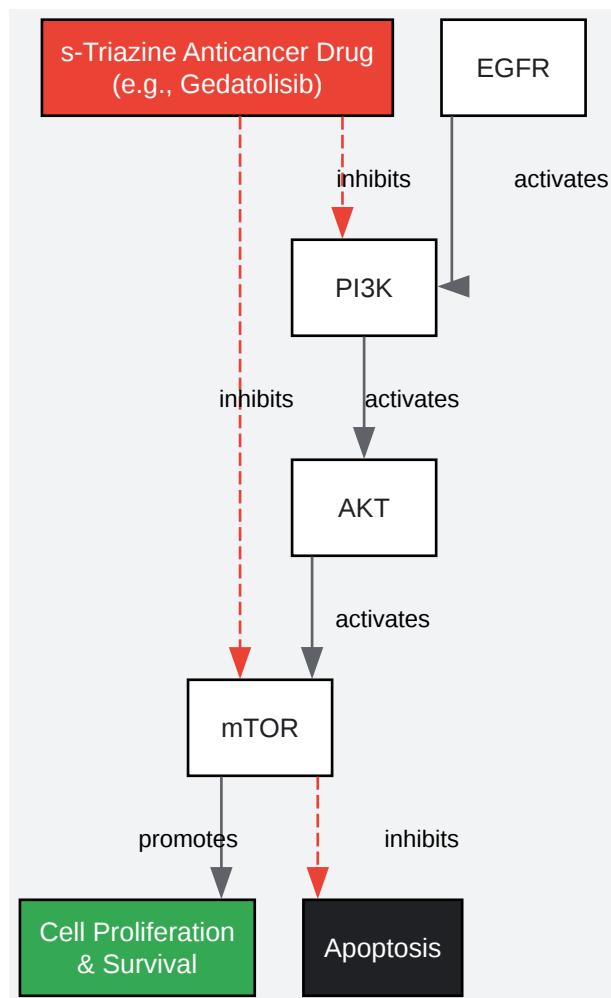
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food.[\[6\]](#)

Materials:

- Homogenized food sample (10-15 g)
- Acetonitrile
- Anhydrous magnesium sulfate (MgSO₄)
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- Centrifuge tubes (50 mL and 2 mL)
- Vortex mixer
- Centrifuge
- LC-MS/MS system



Procedure:


- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10-15 mL of acetonitrile and vortex for 1 minute.
- Add anhydrous MgSO₄ and NaCl, and vortex immediately for 1 minute.
- Centrifuge at ≥ 3000 rpm for 5 minutes.


- Transfer an aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing PSA and anhydrous MgSO₄.
- Vortex for 30 seconds and then centrifuge for 2 minutes.
- The resulting supernatant is filtered and injected into the LC-MS/MS system for analysis.

Visualizing Triazine-Related Pathways and Workflows

Graphviz diagrams are provided to illustrate key concepts and processes related to substituted triazines.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Triazine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]

- 5. [benchchem.com \[benchchem.com\]](#)
- 6. [benchchem.com \[benchchem.com\]](#)
- To cite this document: BenchChem. [The Nomenclature of Substituted Triazines: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1202773#understanding-the-nomenclature-of-substituted-triazines\]](https://www.benchchem.com/product/b1202773#understanding-the-nomenclature-of-substituted-triazines)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com